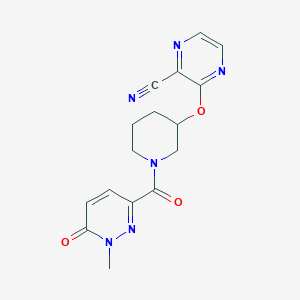

3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-21-14(23)5-4-12(20-21)16(24)22-8-2-3-11(10-22)25-15-13(9-17)18-6-7-19-15/h4-7,11H,2-3,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNJOMONDVINRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a diketone, followed by cyclization.

Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.

Coupling Reactions: The pyridazine and piperidine rings are coupled through a carbonyl linkage.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately and then coupled with the piperidine-pyridazine intermediate through an ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the carbonyl groups.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced carbonyl groups leading to alcohols.

Substitution: Various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of the pyrazine and pyridazine scaffolds, including the compound , exhibit potential as MEK inhibitors , which are crucial in the treatment of hyperproliferative diseases such as cancer. The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting the MEK/ERK signaling pathway, which is often dysregulated in tumors .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research into related pyrazole derivatives indicates that they can effectively combat bacterial infections, with some derivatives showing significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Neurological Applications

Given its piperidine moiety, the compound may also have implications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Multicomponent Reactions

The synthesis of 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. This method enhances yield and reduces the number of steps required for synthesis .

Chemoselective Strategies

Recent advancements in chemoselective strategies have enabled the selective functionalization of the pyridazine ring, facilitating the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

MEK Inhibition in Cancer Treatment

A notable study demonstrated that a series of compounds derived from similar frameworks effectively inhibited MEK enzymes, leading to reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications on efficacy and specificity towards cancer cell lines .

Antimicrobial Efficacy Testing

In vitro tests on synthesized derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pyrazine ring can interact with aromatic residues in proteins, while the piperidine and pyridazine rings can form hydrogen bonds with amino acid side chains.

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural Comparison of Pyridazine/Pyrazine Derivatives

Key Observations:

- Heterocycle Diversity : The target compound integrates pyridazine and pyrazine, whereas analogues like 1 (from ) use pyrrolo-pyridazine scaffolds, and 5 (from ) employs a pyrimidine core. These differences influence electronic properties and binding interactions.

- Linker Variations : The piperidin-3-yl-oxy linker in the target compound contrasts with the pyrrolidinyl-oxy group in 3 (from ), altering steric bulk and conformational flexibility.

- Substituent Effects : The 1-methyl and 3-carbonyl groups on the pyridazine ring may enhance metabolic stability compared to the acetylated derivatives in 1 .

Key Observations:

- Acylation Strategies : The target compound’s synthesis likely involves acylation steps similar to the acetylation/benzoylation used for 1 , but with a focus on piperidine coupling.

- Acid-Mediated Reactions : The use of trifluoroacetic acid in 3 highlights a common strategy for deprotection, which may be applicable to the target compound’s synthesis.

- Heterocycle Functionalization : Compound 5 demonstrates reactivity of 6-oxo-heterocycles toward nucleophiles (e.g., amines), suggesting the target’s pyridazine carbonyl could undergo similar transformations .

Actividad Biológica

The compound 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazine ring, a piperidine moiety, and a pyridazine derivative. The specific arrangement of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 299.33 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of MEK Pathway : The compound acts as an inhibitor of the MEK/ERK signaling pathway, which is crucial in regulating cell proliferation and survival. This pathway is often dysregulated in cancers, making it a target for therapeutic intervention .

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly important in cancer therapy, where oxidative damage can influence tumor progression .

- Apoptosis Induction : Research has shown that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent anti-cancer activity .

- Animal Model Studies : In vivo experiments using xenograft models showed that administration of the compound resulted in reduced tumor size compared to control groups. This effect was associated with decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase-3) .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | 10 | MEK Inhibition, Antioxidant Activity |

| Compound A (similar structure) | 20 | MEK Inhibition |

| Compound B (dihydropyridine derivative) | 15 | Apoptosis Induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Utilize a multi-step approach involving Vilsmeier-Haack formylation to introduce carbonyl groups, followed by nucleophilic substitution with piperidin-3-ol derivatives. Optimize solvent choice (e.g., anhydrous ethanol or DMF) and temperature (reflux conditions) to enhance reaction efficiency .

- Employ piperidine as a catalyst in cyclocondensation reactions, as demonstrated in analogous pyridine systems, to improve regioselectivity and yield .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel.

Q. How should researchers characterize the structural purity of this compound?

- Methodology :

- Use ¹H/¹³C NMR spectroscopy with DEPT experiments to confirm proton environments and carbon hybridization. Cross-validate with IR spectroscopy to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- Perform high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- For crystalline samples, conduct X-ray crystallography to resolve ambiguities in stereochemistry or substituent positioning .

Q. What strategies ensure the compound’s stability during storage and experimental use?

- Methodology :

- Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the nitrile or carbonyl groups.

- Avoid prolonged exposure to moisture or light; use amber vials for light-sensitive intermediates .

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess degradation pathways and establish shelf-life .

Advanced Research Questions

Q. How can computational methods predict reactivity or stability under varying conditions?

- Methodology :

- Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites susceptible to nucleophilic/electrophilic attack .

- Use molecular dynamics (MD) simulations to study solvation effects or aggregation tendencies in aqueous/organic matrices.

- Integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and optimize synthetic pathways computationally .

Q. How can contradictory spectral data be resolved when confirming the compound’s structure?

- Methodology :

- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity.

- Compare experimental data with computational NMR chemical shift predictions (e.g., using Gaussian or ACD/Labs software) to identify discrepancies .

- Re-synthesize ambiguous intermediates and analyze via X-ray crystallography for definitive structural confirmation .

Q. What strategies enhance biological activity in derivatives of this compound?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by modifying the pyrazine or pyridazine moieties. Introduce electron-withdrawing groups (e.g., nitro, halogens) to improve target binding affinity .

- Use molecular docking to screen derivatives against target proteins (e.g., kinases, oxidoreductases) and prioritize candidates for in vitro assays .

- Validate activity through enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (e.g., MTT assay) in disease-relevant models .

Q. How can this compound serve as a building block in heterocyclic synthesis?

- Methodology :

- React the nitrile group with hydrazines or guanidines to form pyrazole or pyrimidine derivatives, leveraging its bifunctional reactivity .

- Utilize the carbonyl group for Schiff base formation with primary amines, followed by cyclization to generate fused heterocycles (e.g., pyridopyrimidines) .

- Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents for diversification .

Q. What in vitro assays are recommended for evaluating biological activity?

- Methodology :

- For antimicrobial activity: Perform broth microdilution assays against Gram-positive/negative bacteria and fungi, measuring minimum inhibitory concentrations (MICs).

- For anticancer potential: Use apoptosis assays (e.g., Annexin V/PI staining) in cancer cell lines, combined with cell cycle analysis via flow cytometry .

- For enzyme inhibition: Employ kinetic assays (e.g., spectrophotometric monitoring of NADH depletion in dehydrogenase models) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.